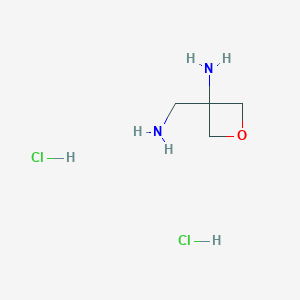

3-(Aminomethyl)oxetan-3-amine dihydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is defined by its unique combination of a four-membered oxetane ring with two distinct amine functionalities positioned at the third carbon atom. The compound possesses the molecular formula C4H12Cl2N2O with a molecular weight of 175.05 grams per mole, indicating a compact yet functionally diverse structure. The oxetane ring system contributes significant ring strain, approximately 106 kilojoules per mole, which influences both the compound's reactivity and conformational preferences. The quaternary carbon at position three of the oxetane ring serves as the attachment point for both the aminomethyl substituent and the primary amine group, creating a geminal diamine configuration that is sterically demanding yet chemically accessible.

The stereochemical configuration of the oxetane ring itself adopts an essentially planar conformation, with crystallographic studies of related oxetane derivatives demonstrating puckering angles as low as 8.7 degrees at 140 Kelvin. This near-planar geometry minimizes torsional strain within the four-membered ring while accommodating the sp3-hybridized carbon centers. The presence of the oxygen heteroatom in the ring structure reduces gauche interactions compared to the all-carbon cyclobutane analog, contributing to the overall stability of the ring system despite its inherent strain. The geminal positioning of the amine functionalities at the tertiary carbon creates a molecular environment where both nitrogen atoms can participate in hydrogen bonding and coordination chemistry, particularly important in the dihydrochloride salt form.

Crystallographic Analysis and Solid-State Properties

Crystallographic analysis of oxetane-containing compounds has revealed distinctive solid-state packing arrangements that reflect the unique geometry imposed by the four-membered ring system. While specific crystallographic data for this compound remains limited in the available literature, related oxetane derivatives provide valuable insights into expected solid-state behavior. The oxetane ring typically exhibits C-O bond lengths of approximately 1.460 Angstroms and C-C bond lengths ranging from 1.503 to 1.520 Angstroms, consistent with the strained nature of the four-membered ring. The endocyclic bond angles deviate significantly from the ideal tetrahedral angle of 109.5 degrees, with typical values approaching 90 degrees for the ring angles.

The dihydrochloride salt form introduces additional complexity to the solid-state structure through the formation of extensive hydrogen bonding networks. The protonated amine groups serve as hydrogen bond donors, while the chloride counterions act as acceptors, creating three-dimensional networks that stabilize the crystal lattice. These ionic interactions significantly influence the melting point, solubility, and thermal stability of the compound compared to the neutral parent amine. The packing efficiency in the solid state is enhanced by the compact nature of the oxetane ring, which allows for efficient space filling while maintaining the necessary separation for hydrogen bonding interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound, particularly regarding the chemical environment of the carbon and hydrogen atoms within the oxetane ring system. Proton Nuclear Magnetic Resonance analysis typically reveals characteristic signals for the oxetane ring protons, which appear as complex multiplets due to the restricted conformational flexibility of the four-membered ring. The methylene protons adjacent to the oxygen atom (OCH2) generally resonate in the range of 4.5 to 5.0 parts per million, reflecting the deshielding effect of the electronegative oxygen atom. The aminomethyl protons appear upfield, typically in the range of 2.3 to 3.0 parts per million, consistent with their attachment to the electron-withdrawing nitrogen center.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the quaternary carbon at position three of the oxetane ring as a distinctive signal, typically appearing in the range of 40 to 65 parts per million depending on the specific substitution pattern. The methylene carbon adjacent to oxygen shows characteristic downfield shifting due to the electronegativity of the heteroatom, while the aminomethyl carbon appears in the typical range for carbons alpha to nitrogen atoms. The restricted rotation around the C-N bonds in the dihydrochloride salt form may result in broadened signals or complex splitting patterns, particularly at lower temperatures where conformational exchange is slowed.

Infrared spectroscopy of this compound exhibits characteristic absorption bands that reflect both the oxetane ring system and the protonated amine functionalities. The primary amine groups in their protonated form display broad absorption bands in the region of 3300 to 3360 wavenumbers, corresponding to N-H stretching vibrations. These bands are typically broader and shifted to higher frequencies compared to neutral amines due to the ionic character of the ammonium groups. The oxetane ring contributes C-O stretching vibrations typically observed around 1100 to 1200 wavenumbers, while C-H stretching modes appear in the standard aliphatic region of 2800 to 3000 wavenumbers.

Mass spectrometry analysis provides definitive confirmation of the molecular composition and fragmentation patterns characteristic of the oxetane amine structure. The molecular ion peak appears at mass-to-charge ratio 175, corresponding to the intact dihydrochloride salt, while loss of hydrogen chloride molecules generates fragment ions at lower masses. The nitrogen rule in mass spectrometry, which states that compounds containing an odd number of nitrogen atoms exhibit odd-numbered molecular ion peaks, is satisfied by this compound containing two nitrogen atoms. Alpha-cleavage reactions adjacent to the nitrogen atoms represent the dominant fragmentation pathway, producing resonance-stabilized nitrogen-containing cations that appear as prominent peaks in the mass spectrum.

| Spectroscopic Technique | Key Observations | Characteristic Values |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Oxetane ring protons | 4.5-5.0 ppm |

| 1H Nuclear Magnetic Resonance | Aminomethyl protons | 2.3-3.0 ppm |

| 13C Nuclear Magnetic Resonance | Quaternary carbon | 40-65 ppm |

| 13C Nuclear Magnetic Resonance | Methylene carbon (OCH2) | Downfield shifted |

| Infrared Spectroscopy | N-H stretching (protonated) | 3300-3360 cm⁻¹ |

| Infrared Spectroscopy | C-O stretching | 1100-1200 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z = 175 |

| Mass Spectrometry | Fragmentation pattern | Alpha-cleavage dominant |

Propriétés

IUPAC Name |

3-(aminomethyl)oxetan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVLEUYAOATFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Route Summary

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| a) Oxidation | Oxidation of [3-(bromomethyl)oxetan-3-yl]methanol to corresponding carboxylic acid | Oxidants: sodium hypochlorite, potassium permanganate, TEMPO, or pyridinium chlorochromate; solvents: water, acetonitrile, DCM; temp: 0–100 °C (preferably 15–25 °C) | Formation of carboxylic acid intermediate |

| b) Curtius Rearrangement | Conversion of carboxylic acid to carbamate via azide intermediate | Diphenylphosphoryl azide, base (triethylamine, diisopropylethylamine, or 4-methylmorpholine), solvent (toluene preferred), temp ~80 °C; alcohols such as tert-butanol or 4-methoxyphenylmethanol | Carbamate intermediate formation |

| c) Amination | Amination of carbamate intermediate to primary amine | Amination agent: liquid ammonia; temp 0–60 °C (optimal 25–30 °C); reactor: autoclave | Formation of 3-(aminomethyl)oxetane derivative |

| d) Salt Formation | Formation of acid addition salt | Acids: HCl, HBr, sulfuric acid, phosphoric acid, acetic acid, oxalic acid, etc. | Acid addition salts including dihydrochloride |

| e)–g) Further Functionalization | Substitution and deprotection steps for downstream synthesis | Various organic solvents and acid catalysts | Final target compound or derivatives |

Detailed Process Insights

Oxidation (Step a): The oxidation of the bromomethyl oxetanol to the carboxylic acid is performed under mild conditions with various oxidants. The use of combined oxidants like TEMPO and sodium hypochlorite is preferred for efficiency and selectivity.

Curtius Rearrangement (Step b): The carboxylic acid is converted to an isocyanate intermediate using diphenylphosphoryl azide and base, then trapped with alcohol to form carbamates. The choice of solvent and base impacts yield and purity.

Amination (Step c): Liquid ammonia is used to convert carbamates to primary amines under controlled temperature to avoid decomposition or side reactions.

Salt Formation (Step d): The primary amine is converted to stable acid addition salts, such as the dihydrochloride, which improves handling and storage stability.

This process avoids the use of palladium catalysts, thus eliminating heavy metal contamination issues, and uses stable intermediates suitable for scale-up.

Comparative Summary of Preparation Methods

Research Findings and Notes

- The nitromethane-based method provides a straightforward synthesis but is limited in scale due to purification constraints.

- The multi-step process offers a more robust and scalable approach, suitable for industrial manufacture, with improved product purity and environmental profile.

- The choice of acid for salt formation can be tailored to optimize solubility and stability; hydrochloric acid is commonly used to obtain the dihydrochloride salt.

- Reaction temperatures and solvent systems are critical parameters affecting yield and impurity profiles.

- The multi-step approach also allows for the synthesis of related derivatives by modifying the alcohol or amination agents in intermediate steps.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Aminomethyl)oxetan-3-amine dihydrochloride undergoes various chemical reactions, including:

- Oxidation : The amine groups can be oxidized to form corresponding nitro or nitroso compounds.

- Reduction : The compound can be reduced to form primary amines.

- Substitution : The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution : Reagents like alkyl halides or acyl chlorides are used under basic conditions.

- Oxidation : Nitro or nitroso derivatives.

- Reduction : Primary amines.

- Substitution : Various substituted amines or amides.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2.1 Anticancer Agents

Recent studies have indicated that oxetane derivatives can serve as effective scaffolds in the development of anticancer drugs. The compound has been incorporated into various drug candidates targeting specific cancer pathways. For instance, a patent describes the synthesis of compounds derived from 3-(aminomethyl)oxetan-3-amine that exhibit promising anticancer activity through modulation of cellular signaling pathways .

2.2 Antimicrobial Activity

Research has shown that oxetane-containing compounds possess antimicrobial properties. The incorporation of the aminomethyl group allows for enhanced interaction with bacterial targets, potentially leading to the development of new antibiotics . A review highlighted several oxetane derivatives that demonstrated significant activity against resistant strains of bacteria .

2.3 Neurological Disorders

The unique properties of this compound have also been explored in the context of neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders. Preliminary studies suggest that modifications to the oxetane ring can influence neuroprotective effects .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Anticancer Drug Development

A research team synthesized a series of oxetane derivatives based on 3-(aminomethyl)oxetan-3-amine and tested their efficacy against various cancer cell lines. Results showed that one derivative had an IC50 value significantly lower than standard chemotherapy agents . -

Case Study 2: Antibiotic Efficacy

In a study focused on antibiotic resistance, researchers modified the structure of 3-(aminomethyl)oxetan-3-amine to enhance its antibacterial properties. The modified compound demonstrated effectiveness against multi-drug resistant strains, indicating its potential as a new antibiotic .

Mécanisme D'action

The mechanism of action of 3-(Aminomethyl)oxetan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The oxetane ring can also participate in ring-opening reactions, which can further modulate the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Oxetane Ring

Aromatic Substitutions

Key Differences :

- Electronic Effects : Fluorine (electron-withdrawing) vs. chlorine (moderate electron-withdrawing) vs. pyridine (electron-deficient heteroaryl) alter reactivity in electrophilic substitutions.

- Solubility: Dihydrochloride salts (e.g., target compound and pyridinyl analog) exhibit higher aqueous solubility than mono-HCl counterparts.

Aliphatic Substitutions

Key Differences :

- Functional Groups: Aminomethyl (target compound) offers primary amine reactivity, whereas fluoromethyl or thiazole groups introduce distinct steric and electronic profiles.

Salt Form Comparisons

Implications :

- Dihydrochloride salts (target compound) are preferred for storage and aqueous reaction systems, while mono-salts may require controlled conditions.

Activité Biologique

3-(Aminomethyl)oxetan-3-amine dihydrochloride is a compound that has garnered attention due to its biological activity, particularly in the context of enzyme inhibition and cellular signaling pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in research and medicine.

Primary Targets:

The compound primarily targets several key enzymes and kinases, including:

- β-lactamase : An enzyme that contributes to antibiotic resistance by hydrolyzing β-lactam antibiotics.

- Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) : Involved in phosphoinositide signaling pathways.

- Phosphoinositide 3-kinase delta (PI3Kδ) and gamma (PI3Kγ) : These kinases play crucial roles in cell growth, proliferation, and survival.

Mode of Action:

The compound acts as an inhibitor of β-lactamase, enhancing the effectiveness of β-lactam antibiotics by preventing their degradation. Additionally, by inhibiting PI3Kδ and PI3Kγ, it may disrupt the PI3K/AKT/mTOR signaling pathway, which is vital for various cellular processes including:

- Cell cycle progression

- Cell survival

- Angiogenesis

Cellular Effects:

Research indicates that this compound influences several cellular processes:

- Modulates gene expression

- Alters cellular metabolism

- Affects cell signaling pathways related to growth and differentiation

Stability and Dosage Effects:

In laboratory settings, the compound demonstrates stability under standard conditions but may degrade under extreme conditions such as high temperatures or light exposure. Dosage studies in animal models reveal that low doses effectively inhibit β-lactamase activity without significant adverse effects, suggesting a favorable therapeutic window.

Chemical Reactions and Analysis

The compound undergoes various chemical reactions:

- Oxidation : Amine groups can be oxidized to form nitro or nitroso derivatives.

- Reduction : It can be reduced to yield primary amines.

- Substitution : Participates in nucleophilic substitution reactions leading to various derivatives.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Expected Products |

|---|---|---|

| Oxidation | Potassium permanganate | Nitro/nitroso compounds |

| Reduction | Lithium aluminum hydride | Primary amines |

| Substitution | Alkyl halides | Substituted amines/amides |

Scientific Research Applications

This compound is utilized in various fields:

- Chemistry : As a building block for synthesizing complex molecules.

- Biology : In studies focusing on enzyme inhibitors and receptor interactions.

- Medicine : Investigated for potential therapeutic applications in drug development targeting specific biological pathways.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 3-Aminooxetane | Simple amine structure |

| 3-(Hydroxymethyl)oxetan-3-amine | Hydroxymethyl group alters reactivity |

| 3-(Methylamino)oxetan-3-amine | Methyl group affects solubility and activity |

The uniqueness of this compound lies in its dual amine functionality combined with the oxetane ring structure, which provides distinct reactivity profiles compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the compound's role in enhancing the efficacy of β-lactam antibiotics. For instance, laboratory experiments demonstrated that low concentrations significantly inhibited β-lactamase activity in resistant bacterial strains, thereby restoring antibiotic effectiveness. Further investigations into its effects on cancer cell lines indicated potential applications in oncology, particularly through modulation of key signaling pathways involved in tumor growth.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(aminomethyl)oxetan-3-amine dihydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reductive amination of oxetane derivatives followed by hydrochlorination. Purity optimization requires rigorous purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by NMR (¹H/¹³C) and HPLC . For intermediates like oxetane-based amines, orthogonal protection strategies (e.g., Boc or Fmoc groups) may prevent side reactions during hydrochlorination .

Q. How should researchers handle hygroscopicity and stability challenges during storage?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon/nitrogen) at -20°C to mitigate hygroscopicity and degradation. Stability assessments via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring are recommended .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and X-ray crystallography for stereochemical confirmation. NMR (D₂O as solvent) can resolve proton environments, while FT-IR confirms functional groups (e.g., NH₂ and oxetane ring vibrations) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for this compound in aqueous vs. organic solvents?

- Methodological Answer : Contradictions arise from varying counterion effects (Cl⁻ vs. other anions) and pH-dependent protonation states. Perform systematic solubility studies using buffered solutions (pH 1–12) and polar aprotic solvents (DMF, DMSO). Compare results with computational solubility predictions (e.g., COSMO-RS) .

Q. What strategies mitigate unwanted side reactions (e.g., ring-opening) during derivatization of the oxetane moiety?

- Methodological Answer : Use mild reaction conditions (low temperatures, non-nucleophilic bases) to preserve the oxetane ring. Monitor reactions via in-situ FT-IR or LC-MS to detect intermediates. For example, avoid strong acids/bases that hydrolyze oxetanes; instead, employ catalytic hydrogenation for selective functionalization .

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility, improving bioavailability. Conduct comparative studies with freebase forms using in vitro permeability assays (Caco-2 cells) and in vivo PK models (rodents). Monitor plasma stability and renal clearance to assess salt-specific effects .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies using this scaffold?

- Methodological Answer : Focus on modifying the aminomethyl group (e.g., alkylation, acylation) while preserving the oxetane core. Use computational docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or GPCRs). Validate SAR via functional assays (IC₅₀/EC₅₀) and crystallographic data .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s acute toxicity profile?

- Methodological Answer : Discrepancies may stem from impurities (e.g., residual solvents) or assay variability. Reproduce toxicity studies (OECD Guidelines 423/425) using rigorously purified batches. Cross-reference with in silico toxicity predictors (e.g., ProTox-II) and histopathology data from repeat-dose studies .

Q. What experimental evidence resolves debates about the compound’s potential for aquatic environmental toxicity?

- Methodological Answer : Perform OECD 201/202 tests (algae/daphnia acute toxicity) at environmentally relevant concentrations. Compare results with structurally similar amines (e.g., cyclohexylamine derivatives). Use LC-MS to track biodegradation products in simulated wastewater .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.